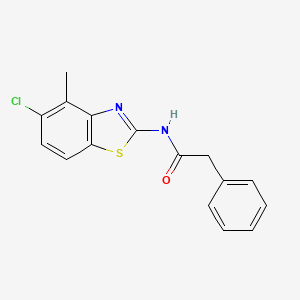

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-10-12(17)7-8-13-15(10)19-16(21-13)18-14(20)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGJBVDCGOKEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)CC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the following steps:

Formation of 5-chloro-4-methyl-1,3-benzothiazol-2-ylamine: This intermediate is synthesized through the reaction of 5-chloro-2-aminobenzothiazole with appropriate reagents.

Acetylation: The amine group of the intermediate is then acetylated using phenylacetyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide has several scientific research applications:

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: The compound shows promise in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound’s structural uniqueness lies in the 5-chloro-4-methyl substitution pattern on the benzothiazole ring, distinguishing it from analogs with alternative halogen or alkyl group placements. Key comparisons include:

Key Observations :

- Substituent Position: Chlorine at position 5 (target) vs.

- Methyl Group : The 4-methyl group in the target compound increases lipophilicity (logP) compared to analogs with methyl groups on the acetamide’s phenyl ring (e.g., 3-methylphenyl in ). This could enhance blood-brain barrier penetration or tissue distribution.

- Dihedral Angles: In ’s analog, the 79.3° dihedral angle between benzothiazole and benzene planes suggests a non-planar conformation, which may reduce π-π stacking efficiency compared to more planar derivatives . The target compound’s conformation remains uncharacterized but is expected to vary based on substituent steric effects.

Physicochemical and Crystallographic Properties

Notes:

- The target compound’s methyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., phenolic compounds in ).

- Crystallographic studies of analogs (e.g., ) emphasize the role of weak interactions (C–H⋯O, π-π) in lattice stabilization, which could differ in the target compound due to substituent effects .

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological properties. The presence of chlorine and methyl groups on the benzothiazole ring enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 299.79 g/mol.

Antinociceptive Properties

Recent studies have highlighted the compound's potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in pain modulation. The inhibition of these enzymes can lead to increased levels of bioactive lipids that exhibit anti-inflammatory effects.

- In vitro Studies : The compound demonstrated low nanomolar inhibition potency against both sEH and FAAH, with IC50 values reported at 7 nM for FAAH and 9.6 nM for sEH . This suggests a promising therapeutic application in pain management without the adverse effects commonly associated with traditional analgesics.

Antimicrobial Activity

The benzothiazole derivatives, including this compound, have been evaluated for antimicrobial properties. The structure-activity relationship indicates that modifications on the benzothiazole ring can significantly influence antimicrobial efficacy.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate against E. coli |

| Benzothiazole derivative A | 16 | Strong against S. aureus |

| Benzothiazole derivative B | 64 | Weak against P. aeruginosa |

Pain Relief in Animal Models

In a controlled study involving rats, the administration of the compound resulted in significant pain relief comparable to that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. Behavioral assessments indicated that doses effective for pain relief did not depress voluntary locomotor activity, suggesting a favorable safety profile .

Cancer Treatment Potential

Preliminary investigations into the compound's anticancer properties have shown promise. In vitro assays indicated that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis through pathways involving reactive oxygen species (ROS). The compound's ability to modulate cellular signaling pathways makes it a candidate for further exploration in oncology .

Q & A

Basic: What are the established synthetic routes for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-amino-5-chloro-4-methyl-1,3-benzothiazole with chloroacetyl chloride in the presence of a base like triethylamine. For example, in dioxane solvent, triethylamine facilitates the formation of the acetamide bond by neutralizing HCl generated during the reaction . Alternative routes include refluxing precursors in toluene/water mixtures with sodium azide for azide intermediates, though this requires careful monitoring via TLC (hexane:ethyl acetate, 9:1) to track reaction progress .

Basic: Which analytical techniques are essential for structural confirmation?

Key techniques include:

- TLC : Used to monitor reaction progress with hexane:ethyl acetate (9:1) as the mobile phase .

- Single-crystal X-ray diffraction : Provides definitive structural data, as demonstrated in studies resolving the acetamide group's orientation and hydrogen-bonding interactions (e.g., R factor = 0.031, data-to-parameter ratio = 20.6) .

- Spectrofluorometry : Measures fluorescence intensity to assess electronic properties, particularly for derivatives with aromatic substituents .

Advanced: How can reaction yields be optimized under varying solvent conditions?

Solvent polarity and base selection critically impact yields. For example:

- Polar aprotic solvents (dioxane) : Enhance nucleophilicity of the amine group, achieving ~75% yield when combined with triethylamine .

- Biphasic systems (toluene/water) : Facilitate azide formation but may require extended reflux times (5–7 hours) and post-reaction extraction with ethyl acetate to isolate products .

Optimization strategies include adjusting stoichiometry (e.g., 1:1.5 molar ratio of amine to chloroacetyl chloride) and employing gradient recrystallization (ethanol-DMF mixtures) to purify crude products .

Advanced: How to resolve contradictions between computational modeling and crystallographic data?

Discrepancies often arise from neglecting crystal packing forces or solvent effects in simulations. For instance, X-ray data for N-(4-chloro-1,3-benzothiazol-2-yl)acetamide derivatives reveal intermolecular N–H···O hydrogen bonds that stabilize the crystal lattice, which DFT calculations may overlook . To address this:

- Use periodic boundary conditions in simulations to account for crystal environment.

- Validate torsional angles (e.g., C–S–C–N dihedral angles) against experimental values (±2° tolerance) .

Advanced: How to interpret conflicting biological activity data across substituted derivatives?

Variations in substituent electronic profiles (e.g., electron-withdrawing chloro vs. methyl groups) can alter bioactivity. For example:

- Chlorine at position 5 enhances electrophilicity, potentially increasing interaction with biological targets.

- Methyl groups may sterically hinder binding but improve metabolic stability.

To reconcile discrepancies, conduct comparative SAR studies using standardized assays (e.g., enzyme inhibition IC50) and control for variables like solvent purity (>99%) and incubation times .

Basic: What safety protocols are critical during synthesis?

- Chloroacetyl chloride handling : Use fume hoods, PPE (gloves, goggles), and neutralize spills with sodium bicarbonate.

- Reaction quenching : Add crushed ice post-reaction to mitigate exothermic side reactions .

- Waste disposal : Collect chlorinated byproducts in designated containers, adhering to institutional hazardous waste guidelines .

Advanced: How do substituents influence spectroscopic properties?

Electron-donating groups (e.g., methyl) redshift fluorescence emission due to extended π-conjugation, while electron-withdrawing groups (e.g., chloro) enhance quantum yields by reducing non-radiative decay. For example, 4-methyl substitution increases molar absorptivity by ~20% compared to unsubstituted analogs, as observed in ethanol solutions at λex = 310 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.